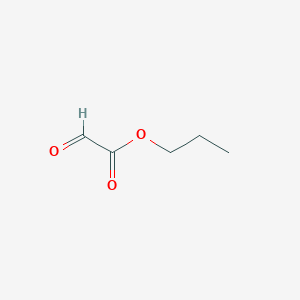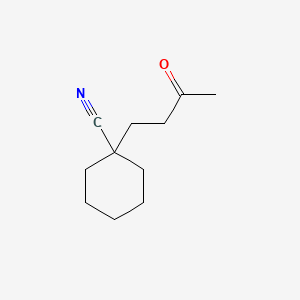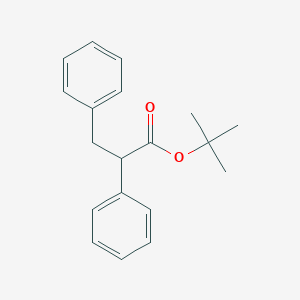
Tert-butyl 2,3-diphenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2,3-diphenylpropanoate is an organic compound that belongs to the ester family It is characterized by the presence of a tert-butyl group attached to the ester functional group, along with two phenyl groups attached to the propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,3-diphenylpropanoate typically involves the esterification of 2,3-diphenylpropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. Additionally, the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 2,3-diphenylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ester group can yield alcohols or other reduced products.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Tert-butyl 2,3-diphenylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis and other biochemical processes.
Medicine: Research into its potential as a prodrug or as a component in drug delivery systems is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 2,3-diphenylpropanoate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the release of the corresponding acid and alcohol. This hydrolysis reaction is crucial in biological systems where esters serve as prodrugs or intermediates in metabolic pathways.
Comparación Con Compuestos Similares
Tert-butyl acetate: Another ester with a tert-butyl group, but with an acetate backbone.
2,3-diphenylpropanoic acid: The parent acid of tert-butyl 2,3-diphenylpropanoate.
Tert-butyl benzoate: An ester with a tert-butyl group and a benzoate backbone.
Uniqueness: this compound is unique due to the presence of both tert-butyl and diphenyl groups, which impart distinct steric and electronic properties. These features make it a valuable compound in the synthesis of complex molecules and in the study of reaction mechanisms.
Propiedades
Número CAS |
41890-56-6 |
|---|---|
Fórmula molecular |
C19H22O2 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
tert-butyl 2,3-diphenylpropanoate |
InChI |
InChI=1S/C19H22O2/c1-19(2,3)21-18(20)17(16-12-8-5-9-13-16)14-15-10-6-4-7-11-15/h4-13,17H,14H2,1-3H3 |
Clave InChI |
FFOUNQJGNFKZNT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


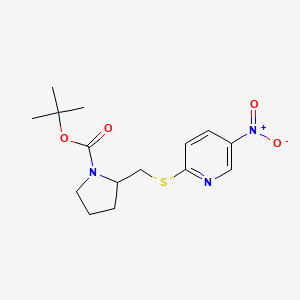
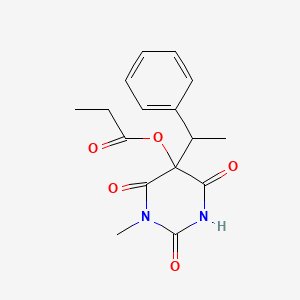
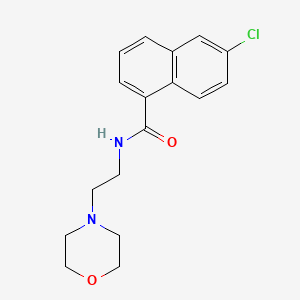
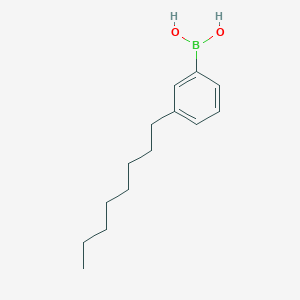

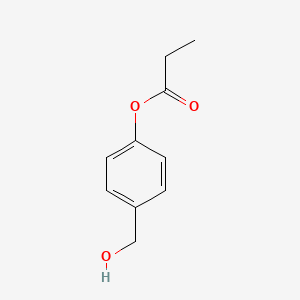
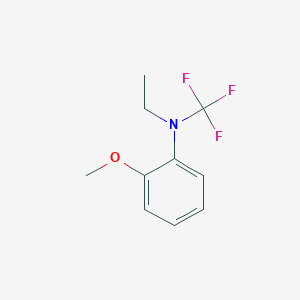



![7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13968129.png)
![3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol](/img/structure/B13968130.png)
